molecular formula C19H13N B11863269 (2E)-3-naphthyl-2-phenylprop-2-enenitrile

(2E)-3-naphthyl-2-phenylprop-2-enenitrile

Cat. No.: B11863269
M. Wt: 255.3 g/mol
InChI Key: MFTJHPXAPOUGFQ-AQTBWJFISA-N
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Description

(2E)-3-naphthyl-2-phenylprop-2-enenitrile is an organic compound characterized by the presence of a naphthyl group and a phenyl group connected through a prop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-naphthyl-2-phenylprop-2-enenitrile typically involves the reaction of naphthyl and phenyl derivatives under specific conditions. One common method is the Knoevenagel condensation reaction, where naphthaldehyde and phenylacetonitrile are reacted in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-naphthyl-2-phenylprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthyl or phenyl rings are replaced by other groups. Common reagents for these reactions include halogens, sulfonyl chlorides, and nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, sulfonated compounds, nitro compounds.

Scientific Research Applications

(2E)-3-naphthyl-2-phenylprop-2-enenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-naphthyl-2-phenylprop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites, inhibiting or activating specific pathways, and modulating biological processes. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoic acid: Similar structure with a methoxy group on the naphthyl ring.

    (2E)-N-(4-ethoxybenzyl)-N-(2-methoxyethyl)but-2-enamide: Contains an ethoxybenzyl and methoxyethyl group.

Uniqueness

(2E)-3-naphthyl-2-phenylprop-2-enenitrile is unique due to its specific combination of naphthyl and phenyl groups, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C19H13N

Molecular Weight

255.3 g/mol

IUPAC Name

(E)-3-naphthalen-1-yl-2-phenylprop-2-enenitrile

InChI

InChI=1S/C19H13N/c20-14-18(15-7-2-1-3-8-15)13-17-11-6-10-16-9-4-5-12-19(16)17/h1-13H/b18-13-

InChI Key

MFTJHPXAPOUGFQ-AQTBWJFISA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C2=CC=CC3=CC=CC=C32)/C#N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=CC3=CC=CC=C32)C#N

Origin of Product

United States

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